Oxidative Stability: beta-Sitosteryl Palmitate (Sito-C16) Exhibits Superior Resistance to Oxidation Compared to Unsaturated beta-Sitosteryl Oleate (Sito-C18:1)
In a 20-day storage study at 55°C, margarine enriched with the unsaturated β-sitosteryl oleate (Sito-C18:1) oxidized with a first-order rate constant (k) of 0.0355 day⁻¹ (R² = 0.8126), whereas saturated esters including β-sitosteryl palmitate (Sito-C16) exhibited slower oxidation kinetics, with the study concluding that margarine with unsaturated ester oxidized faster than those with saturated counterparts and native β-sitosterol [1].
| Evidence Dimension | Oxidation rate constant (k) at 55°C over 20 days |
|---|---|
| Target Compound Data | Sito-C16 (saturated): slower oxidation rate (quantitative k value not reported; relative comparison) |
| Comparator Or Baseline | Sito-C18:1 (unsaturated): k = 0.0355 day⁻¹ (R² = 0.8126) |
| Quantified Difference | Sito-C18:1 oxidizes faster; Sito-C16 is among the more oxidatively stable saturated esters. |
| Conditions | Margarine matrix; 55°C accelerated storage; monitored via hydroperoxide value (HPV), TBARS, p-Anisidine value (AnV), and 7-keto derivatives. |
Why This Matters
For applications requiring thermal stability and extended shelf-life, such as fortified foods or nutraceutical emulsions, the slower oxidation rate of β-sitosteryl palmitate translates to a longer functional lifespan and reduced formation of potentially harmful oxidative byproducts.
- [1] Panpipat W, Chaijan M, Guo Z. Oxidative stability of margarine enriched with different structures of β-sitosteryl esters during storage. Food Bioscience. 2018;22:78-84. View Source
